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Compound of Interest

(S)-(+)-1-Benzyl-3-

aminopyrrolidine

Cat. No.: B054223

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the chiral amine (S)-(+)-1-Benzyl-3-aminopyrrolidine. This compound is of interest in
medicinal chemistry and drug development due to its pyrrolidine scaffold, a common motif in
many biologically active molecules. This document compiles and presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification,
characterization, and use in research and development.

Molecular Structure and Properties

e |[UPAC Name: (3S)-1-benzylpyrrolidin-3-amine
e Molecular Formula: C11H1eN2[1]

e Molecular Weight: 176.26 g/mol [1]

e CAS Number: 114715-38-7[2]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental *H and 3C NMR data for (S)-(+)-1-Benzyl-3-aminopyrrolidine are not readily
available in the public domain. However, based on the known structure and spectroscopic
principles, the expected chemical shifts are outlined below. These predictions are informed by
data from analogous structures and general chemical shift tables.

Expected *H NMR Chemical Shifts (CDCls):

Expected Chemical

Protons . Multiplicity Integration
Shift (ppm)

Aromatic (CeH5s) 7.20 - 7.40 Multiplet 5H
Benzylic (CH2) ~3.60 Singlet 2H
Pyrrolidine CH-NH2 2.80-3.20 Multiplet 1H
Pyrrolidine CH:z )

) 2.50-2.90 Multiplet 2H
(adjacent to N)
Pyrrolidine CH:z 2.20-2.60 Multiplet 2H
Pyrrolidine CHz 1.60 - 2.00 Multiplet 2H
Amine (NH2) 1.50 - 2.50 Broad Singlet 2H

Expected 3C NMR Chemical Shifts (CDCIs):
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Carbon Expected Chemical Shift (ppm)
Aromatic (CeHs, quaternary) 138 - 140

Aromatic (CeHs) 128 - 130

Aromatic (CeHs) 127 - 129

Aromatic (CeH5s) 126 - 128

Benzylic (CH2) 60 - 65

Pyrrolidine CH-NH2 50 - 55

Pyrrolidine CH:z (adjacent to N) 55 - 60

Pyrrolidine CH2 30-35

Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands observed in the Attenuated Total

Reflectance (ATR) IR spectrum of (S)-(+)-1-Benzyl-3-aminopyrrolidine.

Wavenumber (cm—?)

Intensity

Assignment

3350 - 3250 Medium, Broad N-H stretch (primary amine)
3050 - 3000 Medium C-H stretch (aromatic)

2950 - 2800 Medium C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (primary amine)
1495, 1450 Medium C=C stretch (aromatic ring)
1250 - 1020 Medium C-N stretch (aliphatic amine)
740, 700 Strong C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
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The mass spectrum of the enantiomer, (3R)-(-)-1-Benzyl-3-aminopyrrolidine, is available and is

expected to be identical to that of the (S)-enantiomer. The key fragmentation patterns are

presented below.

m/z Relative Intensity Assighment
176 Moderate [M]* (Molecular lon)
C7H7]* (Tropylium ion, from
o1 High [Che]* (Tropy
cleavage of the benzyl group)
[M - C7H7]* (Loss of benzyl
85 Moderate

group)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.

'H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The
chemical shifts are referenced to the residual solvent peak.

13C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of
scans will be necessary due to the low natural abundance of the *3C isotope.

FT-IR Spectroscopy

Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond
crystal of an ATR-FTIR spectrometer. For solid samples, a small amount of the powder is
placed on the crystal and pressure is applied to ensure good contact.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the clean crystal should be recorded prior to the sample measurement.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

o Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass
spectrum over a relevant m/z range.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-(+)-1-Benzyl-3-aminopyrrolidine.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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